4-Androsten-3,11,17-trione
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Androsten-3,11,17-trione can be synthesized through several methods. One common approach involves the oxidation of 4-androstene-3,17-dione using specific oxidizing agents . The reaction conditions typically include the use of solvents such as chloroform and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves the microbial transformation of phytosterols. This biotechnological approach utilizes specific strains of microorganisms to convert phytosterols into the desired steroid compound . This method is favored for its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Androsten-3,11,17-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce other steroid derivatives.
Reduction: Reduction reactions can convert it into different hydroxylated forms.
Substitution: Substitution reactions can introduce different functional groups into the steroid nucleus.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, methanol, ethanol.
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which have different biological activities and applications .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other steroid hormones.
Biology: Studied for its effects on cell morphology and differentiation.
Medicine: Investigated for its potential to reduce body fat and increase muscle mass.
Industry: Utilized in the production of dietary supplements aimed at enhancing athletic performance.
Mechanism of Action
The primary mechanism of action of 4-androsten-3,11,17-trione involves its role as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1. This enzyme is responsible for the conversion of cortisone to cortisol, a hormone involved in stress response and metabolism. By inhibiting this enzyme, this compound can reduce cortisol levels, leading to decreased fat accumulation and increased muscle mass .
Comparison with Similar Compounds
Similar Compounds
4-Androstene-3,17-dione: A precursor to testosterone and other androgens.
11β-Hydroxy-4-androstene-3,17-dione: A hydroxylated derivative with different biological activities.
4-Androstene-3,6,17-trione: Another steroid with distinct chemical properties and applications.
Uniqueness
4-Androsten-3,11,17-trione is unique due to its specific inhibition of 11β-hydroxysteroid dehydrogenase type 1, which distinguishes it from other similar compounds. This unique mechanism of action makes it particularly valuable in research focused on metabolic regulation and potential therapeutic applications .
Biological Activity
4-Androsten-3,11,17-trione (also known as 11-oxo-androstenedione) is a steroid compound that has garnered attention for its potential biological activities, particularly in the realms of hormone regulation, athletic performance enhancement, and metabolic effects. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
This compound is characterized by its chemical formula and a molar mass of approximately 300.398 g/mol. It functions primarily as an aromatase inhibitor , which means it inhibits the enzyme aromatase responsible for converting testosterone into estradiol. This inhibition can lead to increased levels of testosterone and decreased levels of estrogen in the body, potentially enhancing muscle mass and reducing fat accumulation.
- Inhibition of Aromatase : By blocking aromatase activity, this compound prevents the conversion of testosterone to estradiol.
- Impact on Hormonal Levels : Studies indicate significant increases in serum testosterone levels following administration. For instance, a study at Baylor University reported a 90% increase in free testosterone among subjects taking 300 mg daily over eight weeks .
Hormonal Regulation
Research indicates that this compound may play a role in regulating hormonal balance within the body:
- In healthy male subjects, baseline levels of this compound were found to be approximately 2.37 nM, with variations throughout the day .
- During stimulation tests (e.g., ACTH stimulation), levels increased significantly, suggesting responsiveness to hormonal changes .
Athletic Performance
While marketed as a supplement for enhancing athletic performance by increasing testosterone levels and reducing estrogen-related side effects (such as gynecomastia), evidence supporting these claims remains mixed:
- Anecdotal reports suggest substantial increases in testosterone (up to 188% total testosterone increase) after three weeks of supplementation; however, these claims lack robust scientific validation .
- A study indicated that while this compound could increase dihydrotestosterone (DHT) levels significantly, it did not produce measurable changes in body composition or clinical safety markers .
Clinical Studies
- Baylor University Study : An eight-week trial involving resistance-trained males showed that supplementation with 300 mg or 600 mg of this compound resulted in significant increases in free testosterone and DHT levels but no significant changes in body composition metrics .
- Hormonal Fluctuations : In plasma measurements during various hormonal tests (ACTH stimulation vs. dexamethasone suppression), notable fluctuations in serum levels were observed. These findings highlight its potential role in adrenal function and stress response modulation .
Safety Concerns
Despite its potential benefits, safety concerns have been raised:
- The FDA has issued warnings regarding the marketing of products containing this compound due to health risks associated with its use .
- Health Canada also cautioned against its use due to risks related to blood clotting and other adverse effects .
Comparative Analysis with Similar Compounds
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
4-Androstene-3,17-dione | Precursor to testosterone | Directly involved in androgen biosynthesis |
11β-Hydroxyandrostenedione | Hydroxylated derivative | Different biological activities compared to 4-androstenedione |
4-Androstene-3,6,17-trione | Potent aromatase inhibitor | Irreversible binding leading to sustained effects |
Properties
IUPAC Name |
10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11,17-trione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,17H,3-8,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRPTBIGEANTGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.